N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrazin-2-ylpiperazine-1-carboxamide
Description
N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrazin-2-ylpiperazine-1-carboxamide is a complex organic compound that features a thiophene ring, a pyrazine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of the thiophene ring, in particular, is notable for its role in various biological activities.
Properties
IUPAC Name |
N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrazin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-13(11-15-4-3-14(2)24-15)20-17(23)22-9-7-21(8-10-22)16-12-18-5-6-19-16/h3-6,12-13H,7-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNZMZXRXWAFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(C)NC(=O)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the coupling of the thiophene and pyrazine derivatives with piperazine under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrazin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrazin-2-ylpiperazine-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrazin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with GABA receptors, leading to its observed biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used to treat glaucoma.
Uniqueness
N-[1-(5-methylthiophen-2-yl)propan-2-yl]-4-pyrazin-2-ylpiperazine-1-carboxamide is unique due to its combination of a thiophene ring with a pyrazine and piperazine ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
